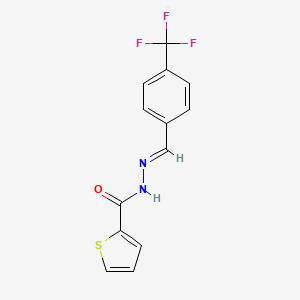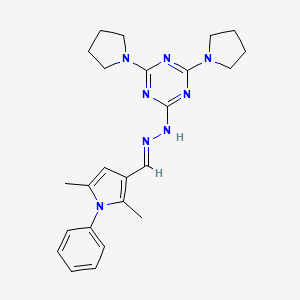![molecular formula C19H12BrNO7 B11671316 2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11671316.png)
2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group, a nitroethenyl group, a bromo substituent, and a chromene core, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde derivatives with ethyl cyanoacetate under basic conditions to form the chromene core . The introduction of the nitroethenyl group can be achieved through a nitration reaction followed by a Wittig reaction to form the nitroethenyl moiety. The methoxy group is usually introduced via methylation reactions, and the bromine atom can be added through bromination reactions using reagents like N-bromosuccinimide (NBS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also becoming increasingly common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their biological activities and used in the synthesis of various compounds.
Uniqueness
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of a methoxy group, nitroethenyl group, bromine atom, and chromene core makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H12BrNO7 |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H12BrNO7/c1-26-17-8-11(6-7-21(24)25)2-4-16(17)28-19(23)14-10-12-9-13(20)3-5-15(12)27-18(14)22/h2-10H,1H3/b7-6+ |
InChI Key |
LLZUNYYSJOTJHA-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


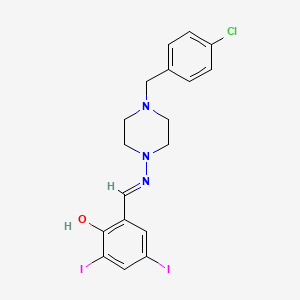

![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671255.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671265.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11671271.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671273.png)
![5-Phenyl-2-{[(pyridin-4-ylmethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11671275.png)
![3-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671276.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671283.png)
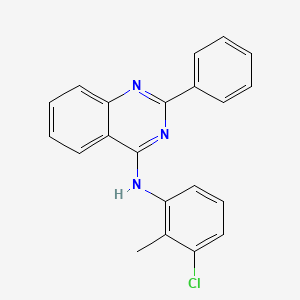
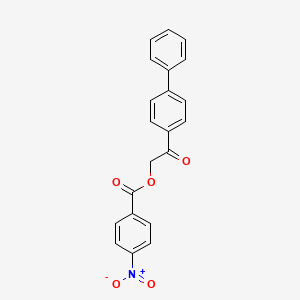
![N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B11671298.png)
